BI 689648 In Vitro Selectivity Advantage Over LCI699 and FAD286
BI 689648 demonstrates significantly higher in vitro selectivity for CYP11B2 over CYP11B1 compared to the clinical-stage ASIs LCI699 (osilodrostat) and FAD286 [1]. The compound achieves a selectivity factor of 149, representing a 18.6-fold improvement over LCI699 and a 3.7-fold improvement over FAD286 [1].
| Evidence Dimension | Selectivity Factor (CYP11B2 IC₅₀ / CYP11B1 IC₅₀) |
|---|---|
| Target Compound Data | 149 |
| Comparator Or Baseline | LCI699: 8; FAD286: 40 |
| Quantified Difference | 18.6-fold higher than LCI699; 3.7-fold higher than FAD286 |
| Conditions | Recombinant enzyme assays using cynomolgus monkey CYP11B2 and CYP11B1 |
Why This Matters
Higher selectivity reduces the risk of confounding cortisol suppression, which is critical for experiments requiring isolated modulation of aldosterone pathways.
- [1] Weldon SM, Cerny MA, Cogan PS, et al. Selectivity of BI 689648, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates. J Pharmacol Exp Ther. 2016;359(1):142-150. View Source
